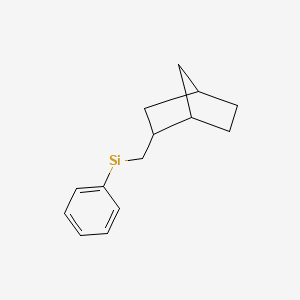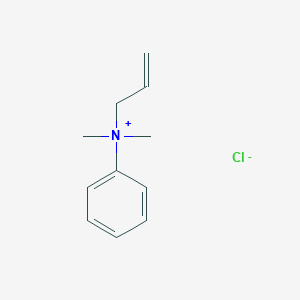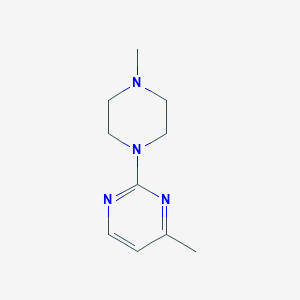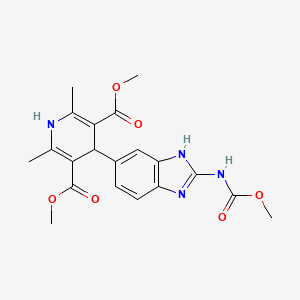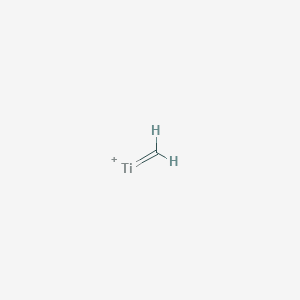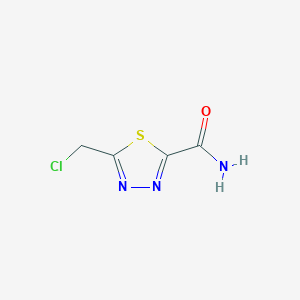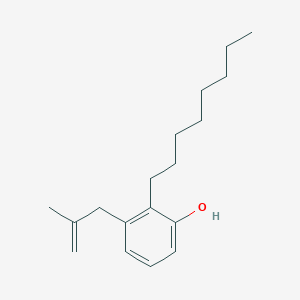![molecular formula C29H44NO4PS B14288425 {Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid CAS No. 114394-48-8](/img/structure/B14288425.png)
{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid is a complex organic compound with a unique structure that includes phenoxy, phosphorothioyl, and carbamic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid typically involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone. The reaction is carried out under ultraviolet light for 8 to 20 hours. The crude product is then subjected to alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be safe, simple, and economical. The process is conducted at low temperatures and atmospheric pressure, which enhances selectivity and reduces pollution .
Chemical Reactions Analysis
Types of Reactions
{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism by which {Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Properties
CAS No. |
114394-48-8 |
|---|---|
Molecular Formula |
C29H44NO4PS |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphinothioylcarbamic acid |
InChI |
InChI=1S/C29H44NO4PS/c1-26(2,3)19-28(7,8)21-15-11-13-17-23(21)33-35(36,30-25(31)32)34-24-18-14-12-16-22(24)29(9,10)20-27(4,5)6/h11-18H,19-20H2,1-10H3,(H,30,36)(H,31,32) |
InChI Key |
ZKMXHIQKMPXDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1OP(=S)(NC(=O)O)OC2=CC=CC=C2C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


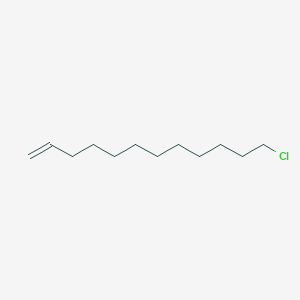
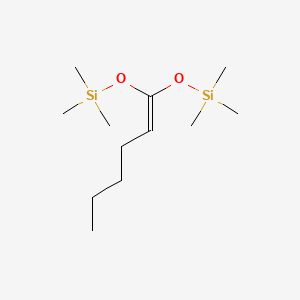
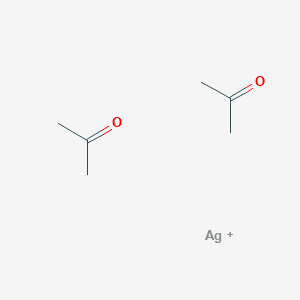
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
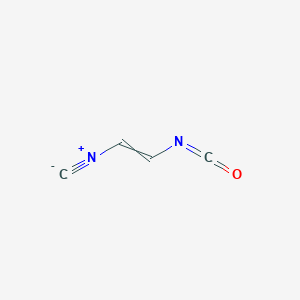
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
